N,N-dimethyl-1-oxo-4-indanecarboxamide
Description
N,N-Dimethyl-1-oxo-4-indanecarboxamide is a carboxamide derivative featuring an indane core (a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentane ring). The compound is substituted at the 4-position with a carboxamide group, where the nitrogen atoms are dimethylated.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-oxo-2,3-dihydroindene-4-carboxamide |
InChI |
InChI=1S/C12H13NO2/c1-13(2)12(15)10-5-3-4-9-8(10)6-7-11(9)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
UUACYFYVIKZYOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Overview of Key Compounds
Key Comparative Insights
a) Core Structural Differences
- Indane vs. Indole/Isoquinoline/Naphthalene: The indane core lacks heteroatoms, distinguishing it from nitrogen-containing indole () and isoquinoline () analogs. This reduces hydrogen-bonding capacity but improves metabolic stability compared to heterocyclic counterparts. Naphthalene derivatives () exhibit extended aromaticity, enhancing UV absorption and π-system interactions .
- Substituent Effects: Fluorine in the indole derivative () increases electronegativity and resistance to oxidative metabolism. Diethylamino groups () elevate lipophilicity, while phenyl substituents () may enhance target binding via steric or electronic effects.
b) Molecular Weight and Solubility
- The target compound (MW: 205.24) is smaller than naphthalene (MW: 292.33, ) and isoquinoline (MW: 292.33, ) derivatives, suggesting better membrane permeability. However, polar substituents (e.g., fluorine in ) may offset solubility limitations in bulkier analogs.
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